![molecular formula C13H14N4O3 B2667129 (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 959243-77-7](/img/structure/B2667129.png)
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, commonly known as DMXAA, is a small molecule that has shown promising results in scientific research for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been extensively studied for its potential as a cancer treatment.
Mechanism of Action
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key pathway in the immune response against cancer. When DMXAA is administered, it activates STING in immune cells, which leads to the production of cytokines and the recruitment of immune cells to the tumor site. This results in the destruction of the tumor cells through a process called apoptosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It can increase the production of cytokines, which are proteins that play a key role in the immune response. DMXAA can also inhibit the growth of tumor blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow. Additionally, DMXAA can induce tumor cell death through apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using DMXAA in lab experiments is that it has shown promising results in preclinical studies for its anti-cancer properties. DMXAA has also been shown to have a good safety profile in animal studies. However, one limitation of using DMXAA in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive to use in large quantities.
Future Directions
There are a number of future directions for research on DMXAA. One area of research is to further understand the mechanism of action of DMXAA and how it activates the immune system. Another area of research is to explore the potential of combining DMXAA with other cancer treatments to enhance its anti-cancer properties. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing DMXAA.
Synthesis Methods
DMXAA can be synthesized through a multi-step process involving the reaction of several chemical compounds. The most commonly used method involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroacetate, followed by the reaction with 3-buten-2-one and then cyclization with hydroxylamine to form DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its anti-cancer properties. Research has shown that DMXAA can induce tumor cell death by activating the immune system and increasing the production of cytokines. DMXAA has also been shown to inhibit the growth of tumor blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow.
properties
IUPAC Name |
2-[(E)-but-2-enyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-4-5-6-16-11(18)9-10(15(3)13(16)19)14-12-17(9)7-8(2)20-12/h4-5,7H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDGUXPIAWVBCL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)

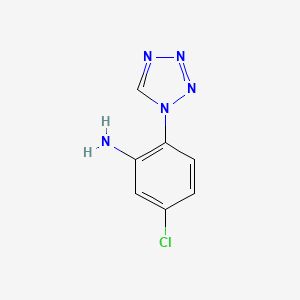

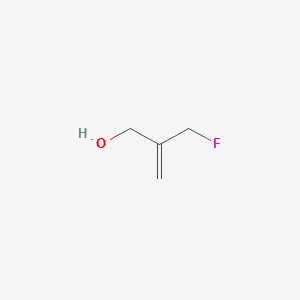
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)
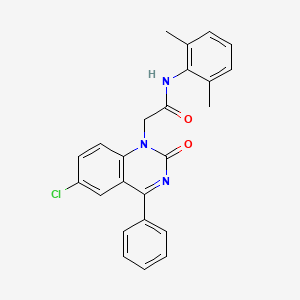
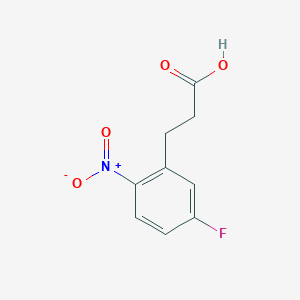
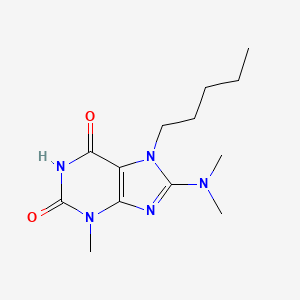
![methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine](/img/structure/B2667067.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2667068.png)